An In-Depth Technical Guide to the Physicochemical Properties of Bromo-Aminobenzothiazoles for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of Bromo-Aminobenzothiazoles for Researchers and Drug Development Professionals
A Note on Isomeric Specificity: The initial query for this guide specified 4-bromo-1,2-benzothiazol-3-amine . Diligent research has revealed a significant lack of available scientific literature, experimental data, and registered CAS numbers for this specific isomer. Conversely, the closely related isomer, 4-bromo-1,3-benzothiazol-2-amine (CAS No. 20358-02-5) , is a well-characterized compound with extensive data available.[1][2] This suggests a high likelihood of isomeric confusion, as the 1,3-benzothiazole scaffold is a common and privileged structure in medicinal chemistry.
Therefore, this guide will focus on the thoroughly documented 4-bromo-1,3-benzothiazol-2-amine to provide a robust and data-driven resource. The principles, experimental methodologies, and physicochemical characteristics detailed herein will serve as a strong foundation for researchers working with related bromo-aminobenzothiazole structures.
Introduction to 4-bromo-1,3-benzothiazol-2-amine
4-bromo-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a bromine atom at position 4 and an amine group at position 2. The benzothiazole core is a significant pharmacophore, appearing in a wide array of biologically active molecules with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[3][4] The presence of the bromine atom and the amino group on the benzothiazole scaffold provides key electronic and steric features, as well as synthetic handles for further molecular elaboration, making it a valuable building block in drug discovery programs.
Molecular Structure and Core Properties
The structural arrangement of heteroatoms and substituents dictates the compound's fundamental physicochemical and pharmacological properties.
Caption: Chemical structure of 4-bromo-1,3-benzothiazol-2-amine.
Physicochemical Data Summary
The following table summarizes key computed and experimentally available physicochemical properties for 4-bromo-1,3-benzothiazol-2-amine.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1,3-benzothiazol-2-amine | PubChem[1] |
| CAS Number | 20358-02-5 | PubChem[1] |
| Molecular Formula | C₇H₅BrN₂S | PubChem[1], Sigma-Aldrich[5] |
| Molecular Weight | 229.10 g/mol | PubChem[1] |
| Monoisotopic Mass | 227.93568 Da | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Boiling Point (Predicted) | 366.8°C at 760 mmHg | LookChem[2] |
| Density (Predicted) | 1.836 g/cm³ | LookChem[2] |
| XLogP3 (Lipophilicity) | 2.7 | PubChem[1] |
| Polar Surface Area (PSA) | 67.15 Ų | LookChem[2] |
Synthesis and Purification
The synthesis of 2-aminobenzothiazoles is a cornerstone of heterocyclic chemistry. The most common and reliable method for producing 4-bromo-1,3-benzothiazol-2-amine is through the electrophilic cyclization of a corresponding thiourea derivative.
Caption: General workflow for the synthesis of 4-bromo-1,3-benzothiazol-2-amine.
Experimental Protocol: Synthesis via Oxidative Cyclization
This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles.
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromoaniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid.
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Cooling: Cool the resulting mixture in an ice bath to maintain a temperature below 10°C.
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Bromine Addition: Add a solution of bromine (0.01 mol) in glacial acetic acid dropwise via the dropping funnel. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10°C.
-
Causality: This exothermic reaction involves the in-situ formation of 1-(3-bromophenyl)thiourea followed by an electrophilic cyclization. Low temperatures are critical to prevent the formation of polybrominated byproducts and to control the reaction rate.
-
-
Reaction Progression: After the bromine addition is complete, continue stirring the mixture for an additional 3 hours at the same temperature. A precipitate of the hydrochloride salt of the product should form.
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Isolation of Intermediate Salt: Filter the reaction mixture to collect the separated hydrochloride salt. Wash the salt with a small amount of cold acetic acid and dry it.
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Neutralization: Dissolve the dried hydrochloride salt in hot water and neutralize the solution with a 25% aqueous ammonia solution until a precipitate forms.
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Self-Validation: The formation of a precipitate upon neutralization confirms the successful formation of the free amine, which is insoluble in the aqueous basic medium.
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-
Final Product Isolation: Filter the precipitate, wash thoroughly with water to remove any remaining salts, and dry.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 4-bromo-1,3-benzothiazol-2-amine. The purity can be confirmed by melting point determination and spectroscopic analysis.
Spectroscopic and Analytical Characterization
The structural confirmation of a synthesized compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For 4-bromo-1,3-benzothiazol-2-amine, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Typically two bands (asymmetric and symmetric stretch), confirming the presence of the primary amine. |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines.[2] |
| ~1610 | C=N Stretch | Thiazole Ring | Indicates the imine functionality within the heterocyclic ring. |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong band confirming the connection of the amine to the aromatic system.[2] |
| ~700-800 | C-Br Stretch | Aryl Bromide | Confirms the presence of the bromine substituent on the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzene ring and the exchangeable protons of the amine group. The protons on the brominated ring will exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the substitution pattern. For example, spectra of related benzothiazoles show aromatic protons in the δ 7.0-8.3 ppm range.[6][7] The two amine protons (-NH₂) would likely appear as a broad singlet that is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be influenced by the halogen's electronegativity. The C2 carbon, bonded to two nitrogen atoms and a sulfur atom, will appear significantly downfield (e.g., in related structures, >160 ppm).[6]
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the compound and information about its fragmentation pattern, further confirming its identity.
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Molecular Ion Peak (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum of 4-bromo-1,3-benzothiazol-2-amine will show two molecular ion peaks of nearly equal intensity at m/z 228 and m/z 230.[1] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.
Applications in Drug Discovery and Materials Science
The 4-bromo-1,3-benzothiazol-2-amine scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential applications derived from the 4-bromo-1,3-benzothiazol-2-amine scaffold.
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Antimicrobial Agents: The benzothiazole nucleus is a known pharmacophore in the development of antibacterial and antifungal compounds.[3] The amino group at the 2-position can be readily modified to generate libraries of amides, sulfonamides, or Schiff bases to optimize activity against various microbial targets.
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Anticancer Drug Development: Many substituted benzothiazoles have shown potent and selective anticancer activity. The 4-bromo substituent can be used as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity and explore structure-activity relationships (SAR) against cancer cell lines.
-
Enzyme Inhibitors: The rigid, electron-rich benzothiazole system can effectively interact with the active sites of various enzymes, making derivatives of this compound candidates for inhibitors of kinases, proteases, or other enzymes implicated in disease.
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Materials Science: Brominated aromatic compounds are important precursors in materials science, particularly for the synthesis of dyes and organic electronic materials.[8]
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 4-bromo-1,3-benzothiazol-2-amine is considered hazardous.
-
Hazards: Toxic if swallowed (H301), causes skin irritation (H315), and causes serious eye irritation (H319).[1][5]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
References
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PubChem. 4-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]
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LookChem. 4-bromo-1,3-benzothiazol-2-amine CAS NO.20358-02-5. [Link]
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MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][5]thiadiazole). [Link]
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Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]
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Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]
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International Journal of Research in Pharmacy and Chemistry. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]
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MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
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CompTox Chemicals Dashboard. 4-bromo-1,3-benzothiazol-2-amine hydrochloride. U.S. Environmental Protection Agency. [Link]
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PubChemLite. 4-bromo-1,3-benzothiazol-2-amine (C7H5BrN2S). [Link]
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Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
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MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
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Organic Chemistry Portal. Benzothiazole synthesis. [Link]
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MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles. [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]
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ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]
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NIST WebBook. 4-Amino-2,1,3-benzothiadiazole. National Institute of Standards and Technology. [Link]
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